Cobalt--zirconium (1/2) Cobalt--zirconium (1/2)
Brand Name: Vulcanchem
CAS No.: 12187-27-8
VCID: VC19702706
InChI: InChI=1S/Co.2Zr
SMILES:
Molecular Formula: CoZr2
Molecular Weight: 241.38 g/mol

Cobalt--zirconium (1/2)

CAS No.: 12187-27-8

Cat. No.: VC19702706

Molecular Formula: CoZr2

Molecular Weight: 241.38 g/mol

* For research use only. Not for human or veterinary use.

Cobalt--zirconium (1/2) - 12187-27-8

Specification

CAS No. 12187-27-8
Molecular Formula CoZr2
Molecular Weight 241.38 g/mol
IUPAC Name cobalt;zirconium
Standard InChI InChI=1S/Co.2Zr
Standard InChI Key VDTRNGYWXMPEJN-UHFFFAOYSA-N
Canonical SMILES [Co].[Zr].[Zr]

Introduction

Synthesis and Preparation Techniques

Metallurgical and Chemical Synthesis Methods

Cobalt–zirconium (1/2) is typically synthesized via high-temperature metallurgical processes or chemical precursor reactions. Metallurgical routes involve arc-melting stoichiometric mixtures of cobalt and zirconium under inert atmospheres, followed by annealing to achieve homogeneity . Chemical methods utilize zirconium alkoxides (e.g., Zr(O*^t*Bu)₄) and cobalt salts, where controlled hydrolysis and calcination yield CoZr₂ nanoparticles . The stoichiometric ratio of 1:2 (Co:Zr) is critical to avoiding secondary phases such as CoZr₃ or elemental zirconium .

Challenges in Synthesis

Precise control of oxygen content and reaction kinetics is essential to prevent oxide formation, which compromises the compound’s electronic properties . Additionally, the high melting point of zirconium (~1850°C) necessitates specialized equipment for bulk synthesis . Scalability remains a challenge, as nanoparticle synthesis via hydrothermal routes often results in polydisperse particles requiring post-synthetic separation .

Structural and Crystallographic Analysis

Crystal Structure

CoZr₂ adopts a tetragonal CuAl₂-type structure (I4/mcm), with cobalt atoms occupying the 4a Wyckoff sites and zirconium in the 8h sites . The unit cell parameters at room temperature are a = 6.3584(3) Å and c = 5.5002(3) Å, forming a framework of CoZr₈ polyhedra stacked along the c-axis . The Zr–Co–Zr bond angle, initially 180° at high temperatures, decreases systematically upon cooling, driving anisotropic lattice changes .

Table 1: Temperature-Dependent Lattice Parameters of CoZr₂

Temperature (K)a (Å)c (Å)Volume (ų)
2936.3584(3)5.5002(3)222.37(2)
506.3287(3)5.5217(2)221.16(2)

Bonding and Coordination Geometry

The Co–Zr bond length remains nearly constant (~2.8 Å) across temperatures, while the Zr–Zr distance within the polyhedron contracts from 3.56 Å to 3.52 Å upon cooling . This rigidity in Co–Zr bonds, coupled with a flexible Zr–Co–Zr angle, underpins the compound’s anomalous thermal expansion .

Thermal Expansion Behavior and Mechanisms

Anisotropic Thermal Expansion

CoZr₂ exhibits positive thermal expansion (PTE) along the a-axis (αₐ ≈ +18 μK⁻¹) and negative thermal expansion (NTE) along the c-axis (α꜀ ≈ -15 μK⁻¹) over 50–573 K . This results in a near-zero volumetric expansion (ΔV/V ≈ -0.55% from 293 K to 50 K), making it a candidate for precision engineering applications .

Mechanistic Insights

Neutron diffraction studies attribute NTE to the systematic reduction of the Zr–Co–Zr angle (from 156° at 573 K to 148° at 50 K), which elongates the c-axis while contracting the a-axis . First-principles simulations suggest low-energy phonon modes associated with Zr–Co–Zr bending facilitate this distortion .

Catalytic Applications and Performance

Propane Dehydrogenation

Zirconium-modified cobalt catalysts (Co–Zr/SiO₂) demonstrate superior activity in nonoxidative propane dehydrogenation (PDH) compared to pure Co/SiO₂ . At 550°C, Co–Zr/SiO₂ achieves a propylene selectivity of 97% with a turnover frequency (TOF) of 0.15 s⁻¹, versus 78% selectivity and 0.08 s⁻¹ for Co/SiO₂ .

Table 2: Catalytic Performance of Co–Zr/SiO₂ in PDH

CatalystTOF (s⁻¹)Selectivity (%)Stability (h)
Co/SiO₂0.087812
Co–Zr/SiO₂0.159724

Role of Zirconium Modification

Zirconium anchors cobalt ions via ≡SiO–Zr–O–Co linkages, stabilizing Co²⁺ in a distorted octahedral geometry that enhances Lewis acidity . This configuration weakens C–H bonds in propane, lowering the activation energy for dehydrogenation .

Electronic Structure and Superconducting Properties

Superconductivity

CoZr₂ becomes superconducting below T꜀ = 5.2 K, with critical fields H꜀₁ = 150 Oe and H꜀₂ = 1.5 T . Pressure studies reveal a 70% increase in T꜀ under 8 GPa, linked to enhanced density of states (DOS) at the Fermi level from Zr-4d and Co-3d orbital hybridization .

Electronic Density of States (DOS)

Band structure calculations show a peak in DOS near the Fermi level (E꜀), dominated by Zr-4d orbitals (62%) and Co-3d orbitals (35%) . Alloying with Ni or Rh modulates the DOS, enabling T꜀ tuning from 3.2 K (NiZr₂) to 11.3 K (RhZr₂) .

Challenges and Future Research Directions

Scalability and Cost

Bulk synthesis remains energy-intensive due to zirconium’s refractory nature . Nanoparticle production via scalable sol-gel or hydrothermal methods is an active research area .

Zero Thermal Expansion Composites

Alloying CoZr₂ with Ni (Co₁₋ₓNiₓZr₂) enables tuning of α꜀ from -15 μK⁻¹ (x = 0) to +8 μK⁻¹ (x = 0.7), offering pathways to engineer zero-thermal-expansion materials .

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